molecular formula C14H17NO2S B15410110 N,N-diethylnaphthalene-1-sulfonamide CAS No. 501411-81-0

N,N-diethylnaphthalene-1-sulfonamide

Cat. No.: B15410110
CAS No.: 501411-81-0
M. Wt: 263.36 g/mol
InChI Key: FDTQVUQNEIOCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylnaphthalene-1-sulfonamide is a chemical research compound designed for investigative applications in medicinal chemistry and chemical biology. As part of the naphthalene-sulfonamide class, it serves as a valuable scaffold for developing novel therapeutic agents, particularly in oncology and infectious disease research. Naphthalene-sulfonamide hybrids are the subject of advanced research for their multi-target anticancer potential. These compounds can suppress cancer cell proliferation and induce apoptosis by modulating key signaling pathways, such as IL6/JAK2/STAT3 . Furthermore, certain derivatives demonstrate promising antibacterial and antifungal activities by inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for microbial DNA replication . The structural motif is also known to inhibit enzymes such as carbonic anhydrase, which is a validated drug target . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

501411-81-0

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

N,N-diethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

FDTQVUQNEIOCPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N-diethylnaphthalene-1-sulfonamide’s properties, it is compared to five structurally analogous naphthalene sulfonamides (Table 1).

Table 1: Comparative Analysis of Naphthalene Sulfonamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Biological Activities
This compound Diethylamine 356.12 91% Not reported (inferred antimicrobial/anticancer)
N-(2,3-Dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide (3e) Dimethylamino, indenyl 396.45 91% Anticancer (via molecular docking)
5-(Dimethylamino)naphthalene-1-sulfonamide Dimethylamino 264.33 Fluorescent probe applications
N-Butyl-5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide Butyl, methyl, dimethylamino 364.50 Not reported (structural studies)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Methoxyphenyl, methyl 415.50 61.8% Antimicrobial, insecticidal

Physicochemical Properties

  • Crystallography : The diethyl derivative’s crystal structure is expected to exhibit weak C–H⋯O and π–π interactions, similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide, which forms a 7.66° angle between aromatic rings .
  • Solubility: The diethyl compound’s solubility in organic solvents (e.g., dichloromethane) is higher than polar derivatives like 5-(dimethylamino)naphthalene-1-sulfonamide, which is water-soluble due to its ionic dimethylammonio group .

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